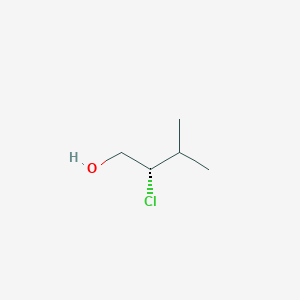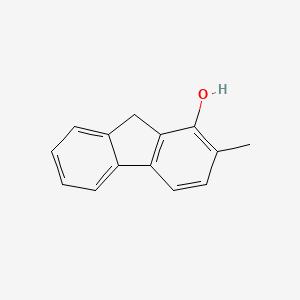
2-Methyl-9H-fluoren-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-9H-fluoren-1-OL is an organic compound belonging to the fluorene family It is characterized by the presence of a methyl group at the 2-position and a hydroxyl group at the 1-position of the fluorene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9H-fluoren-1-OL can be achieved through several methods. One common approach involves the reaction of 2-methylfluorene with a suitable oxidizing agent to introduce the hydroxyl group at the 1-position. For instance, the use of boron trifluoride catalyzed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides can yield highly functionalized derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9H-fluoren-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a corresponding alkane.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Alkane derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
2-Methyl-9H-fluoren-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The exact mechanism of action of 2-Methyl-9H-fluoren-1-OL is not fully understood. its chemical structure suggests that it may interact with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound’s lipophilicity may allow it to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound without the methyl and hydroxyl groups.
9H-Fluoren-9-ol: A similar compound with a hydroxyl group at the 9-position.
2-Methylfluorene: A compound with a methyl group at the 2-position but lacking the hydroxyl group.
Uniqueness
2-Methyl-9H-fluoren-1-OL is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
87795-37-7 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methyl-9H-fluoren-1-ol |
InChI |
InChI=1S/C14H12O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14(9)15/h2-7,15H,8H2,1H3 |
InChI Key |
YDPGDCICRLZOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


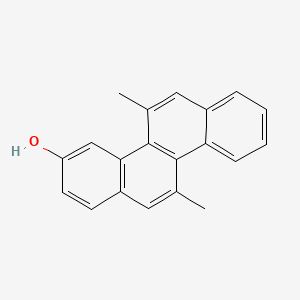
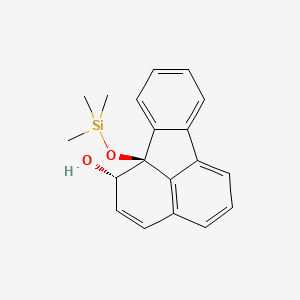
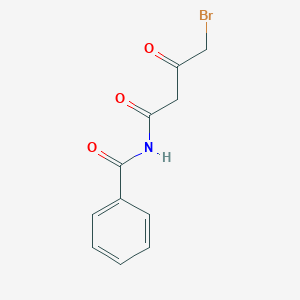
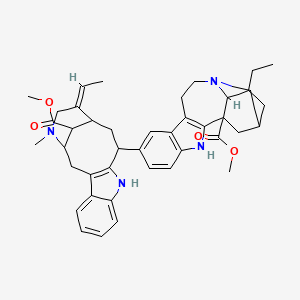

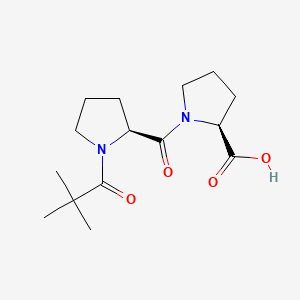
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

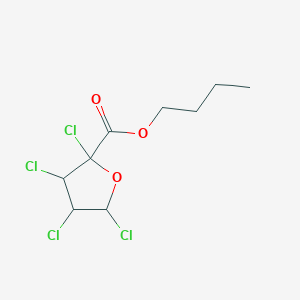
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)


![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
